molecular formula C19H22O9 B1665252 Aloesin CAS No. 30861-27-9

Aloesin

Cat. No.: B1665252
CAS No.: 30861-27-9
M. Wt: 394.4 g/mol
InChI Key: HKIKAXXIWJHWLY-ZIIYPAMZSA-N
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Description

Aloesin is a bioactive compound found in the Aloe vera plant. It is an aromatic chromone, known for its various applications in the cosmetic and health food industries. This compound has garnered attention due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and antimicrobial activities .

Mechanism of Action

Target of Action

Aloesin, a chromone derivative isolated from the Aloe vera plant, primarily targets the enzyme tyrosinase . Tyrosinase plays a crucial role in the production of melanin, a pigment responsible for the color of our skin, hair, and eyes .

Mode of Action

This compound’s mechanism of action involves binding to the active site of tyrosinase, preventing the enzyme from catalyzing the conversion of tyrosine to melanin . This interaction at the molecular level disrupts the normal process of melanin production, leading to potential applications in skin lightening and the treatment of hyperpigmentation disorders .

Biochemical Pathways

This compound has been shown to promote wound healing by increasing cell migration via the phosphorylation of Cdc42 and Rak1, cytokines, and growth factors . These proteins play a key role in cell signaling pathways that regulate cell movement and proliferation, contributing to the healing process .

Result of Action

At the molecular and cellular level, this compound’s inhibition of tyrosinase leads to a decrease in melanin production, which can result in lighter skin pigmentation . In addition, this compound’s promotion of cell migration and proliferation can accelerate the wound healing process .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, Aloe vera gel, which contains this compound, has been shown to provide a barrier against moisture and gas exchange, conserving the firmness, color, and flavor of fruits and vegetables . This suggests that this compound might also exhibit stability and efficacy under a range of environmental conditions.

Biochemical Analysis

Biochemical Properties

Aloesin interacts with several enzymes, proteins, and other biomolecules. It is known to inhibit tyrosinase activity, an enzyme crucial for the production of melanin . This interaction disrupts the normal process of melanin production, which is why this compound is often used in skin-lightening products .

Cellular Effects

This compound has been shown to have various effects on different types of cells. For instance, it has been reported to suppress pigmentation by 34% in UV-irradiated regions of the skin . This compound also exerts anti-inflammatory effects and supports lipid and carbohydrate metabolism, helping to maintain normal sugar and cholesterol levels in the blood .

Molecular Mechanism

The molecular mechanism of this compound involves binding to the active site of tyrosinase, preventing the enzyme from catalyzing the conversion of tyrosine to melanin . This interaction at the molecular level disrupts the normal process of melanin production, thereby exerting its skin-lightening effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For instance, a linear improvement in extraction efficiency can be achieved by increasing the solid/liquid ratio up to 40 g/L . This suggests that this compound’s effects can change over time under certain conditions.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, Aloe vera (containing this compound) at a dosage of 225 mg/kg exerted a radioprotective effect against salivary gland dysfunction in a rat model

Metabolic Pathways

This compound is involved in several metabolic pathways. It supports lipid and carbohydrate metabolism, helping to maintain normal sugar and cholesterol levels in the blood

Transport and Distribution

Given the widespread usage of Aloe products, it is surprising that limited information is available on the bioavailability and intestinal transport of Aloe phytochemicals, including this compound .

Subcellular Localization

Tools like LOCALIZER, a machine learning method for subcellular localization prediction in plant cells, could potentially be used to predict the subcellular localization of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aloesin can be extracted from the rind of Aloe vera leaves. The extraction process involves the use of green organic solvents such as ethanol, propylene glycol, and glycerol in aqueous mixtures. The optimal extraction conditions include a temperature range of 25–95°C, a solid/liquid ratio, and a specific solvent composition .

Industrial Production Methods: The industrial production of this compound involves the optimization of extraction conditions to maximize yield and profitability. The response surface methodology is often employed to determine the best processing conditions, including time, temperature, and solvent composition .

Chemical Reactions Analysis

Types of Reactions: Aloesin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include trichloroacetic acid and thiobarbituric acid. The reaction conditions often involve heating the mixture to specific temperatures to facilitate the desired chemical transformations .

Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. These products are often characterized by their enhanced bioactivity and potential therapeutic applications.

Comparison with Similar Compounds

Aloesin is often compared with other compounds found in Aloe vera, such as aloe-emodin, aloin, and emodin. . The table below highlights the similarities and differences between these compounds:

Compound Bioactive Properties Unique Applications
This compound Antioxidant, Anti-inflammatory Skin-lightening, Hyperpigmentation
Aloe-emodin Laxative, Anticancer Cancer treatment
Aloin Laxative, Antimicrobial Digestive health
Emodin Anticancer, Anti-inflammatory Cancer treatment, Anti-inflammatory

Properties

IUPAC Name

7-hydroxy-5-methyl-2-(2-oxopropyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O9/c1-7-3-10(22)14(19-17(26)16(25)15(24)12(6-20)28-19)18-13(7)11(23)5-9(27-18)4-8(2)21/h3,5,12,15-17,19-20,22,24-26H,4,6H2,1-2H3/t12-,15-,16+,17-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIKAXXIWJHWLY-ZIIYPAMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)C3C(C(C(C(O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80184877
Record name Aloesin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80184877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30861-27-9
Record name Aloesin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30861-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aloesin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030861279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aloesin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80184877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALOESIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y27M69Y8ES
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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